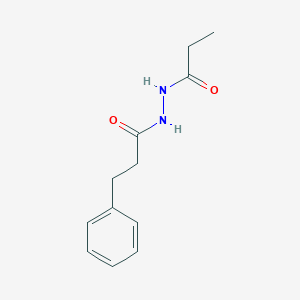
3-phenyl-N'-propionylpropanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N'-propionylpropanohydrazide, also known as PPHP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPHP belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Mechanism of Action
The exact mechanism of action of 3-phenyl-N'-propionylpropanohydrazide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation, pain, and fever. 3-phenyl-N'-propionylpropanohydrazide has also been reported to increase the levels of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of mood, memory, and cognitive function.
Biochemical and Physiological Effects:
3-phenyl-N'-propionylpropanohydrazide has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to improve cognitive function and memory. 3-phenyl-N'-propionylpropanohydrazide has been shown to increase the levels of dopamine and acetylcholine in the brain, which are involved in the regulation of mood, memory, and cognitive function.
Advantages and Limitations for Lab Experiments
3-phenyl-N'-propionylpropanohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. 3-phenyl-N'-propionylpropanohydrazide has also been reported to exhibit low toxicity and is well-tolerated in animals. However, 3-phenyl-N'-propionylpropanohydrazide has some limitations for lab experiments. Its exact mechanism of action is not fully understood, and more studies are needed to elucidate its pharmacological properties.
Future Directions
3-phenyl-N'-propionylpropanohydrazide has several potential future directions for scientific research. It can be studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-phenyl-N'-propionylpropanohydrazide can also be studied for its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to elucidate the pharmacological properties and mechanism of action of 3-phenyl-N'-propionylpropanohydrazide.
Synthesis Methods
3-phenyl-N'-propionylpropanohydrazide can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-phenylpropanohydrazide with propionyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 3-phenyl-N'-propionylpropanohydrazide as a white crystalline solid.
Scientific Research Applications
3-phenyl-N'-propionylpropanohydrazide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects. 3-phenyl-N'-propionylpropanohydrazide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-phenyl-N'-propanoylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-11(15)13-14-12(16)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVAZWVRBOBLGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N'-propanoylpropanehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B6124720.png)
![3-(1,3-benzodioxol-5-yl)-2-imino-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B6124728.png)
![1-{4-[(2-benzyl-4-morpholinyl)methyl]-2-thienyl}ethanone](/img/structure/B6124731.png)

![N-(2-[4-(dimethylamino)phenyl]-1-{[2-(4-hydroxy-3,5-dimethoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6124764.png)

![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6124775.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6124777.png)
![N-[(1-hydroxycyclohexyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B6124786.png)
![7-(cyclohexylmethyl)-2-(3-fluorobenzoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124792.png)
![1-[1-(2,3-dimethoxybenzyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6124799.png)
![2-[2-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyrimidine](/img/structure/B6124806.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(3-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6124821.png)
![2-methyl-5-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methoxy}-1,3-benzothiazole](/img/structure/B6124836.png)